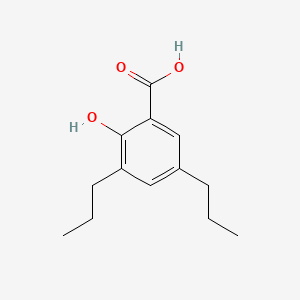

Salicylic acid, 3,5-dipropyl-

Description

Properties

CAS No. |

92156-96-2 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-hydroxy-3,5-dipropylbenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-3-5-9-7-10(6-4-2)12(14)11(8-9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

KVCPPIKXRFZKCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)C(=O)O)O)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Salicylic Acid, 3,5 Dipropyl

Strategies for the Ortho-Carboxylation of 3,5-Dipropylphenols

The introduction of a carboxyl group onto an aromatic ring, particularly at the ortho position to a hydroxyl group, is a critical step in the synthesis of salicylic (B10762653) acids. The Kolbe-Schmitt reaction is a well-established and industrially significant method for achieving this transformation. mdpi.comwikipedia.org This reaction typically involves the treatment of a phenoxide with carbon dioxide under pressure and heat. wikipedia.org

In the context of synthesizing Salicylic acid, 3,5-dipropyl-, the starting material would be 3,5-dipropylphenol. The phenoxide of 3,5-dipropylphenol is first formed by reacting it with a strong base, such as sodium hydroxide. wikipedia.orgyoutube.com This phenoxide then acts as a nucleophile, attacking carbon dioxide. youtube.com The reaction conditions, such as temperature, pressure, and the choice of cation, can influence the regioselectivity of the carboxylation, favoring the formation of the ortho-isomer, which leads to the desired salicylic acid derivative. wikipedia.orgjk-sci.com

Recent advancements have explored carrying out the Kolbe-Schmitt reaction under atmospheric pressure of CO2 by using additives like trisubstituted phenols. future4200.com Additionally, enzymatic methods using benzoic acid decarboxylases are emerging as a highly regioselective alternative for the ortho-carboxylation of phenols, offering a biocatalytic equivalent to the traditional Kolbe-Schmitt reaction. rsc.orgd-nb.info

Targeted Synthesis of the 3,5-Dipropylbenzene Core Precursor

The synthesis of Salicylic acid, 3,5-dipropyl- is contingent on the availability of its precursor, 3,5-dipropylphenol. nih.gov The preparation of this key intermediate can be approached through various synthetic routes. One common strategy involves the Friedel-Crafts alkylation of phenol (B47542). This reaction introduces alkyl groups onto the aromatic ring using an alkylating agent in the presence of a Lewis acid catalyst. However, controlling the position of the second alkyl group to achieve the desired 3,5-disubstitution pattern can be challenging due to the directing effects of the hydroxyl and the first alkyl group.

Alternative approaches might involve multi-step syntheses starting from a different benzene (B151609) derivative that allows for more controlled introduction of the propyl groups at the 3 and 5 positions. This could include reactions such as the Suzuki coupling of a di-substituted phenol derivative with appropriate boronic acids. chemicalbook.com

Multi-Step Reaction Sequences Leading to Salicylic Acid, 3,5-dipropyl-

Synthesis of 3,5-Dipropylphenol: This involves the alkylation of a suitable phenol precursor.

Carboxylation of 3,5-Dipropylphenol: The prepared 3,5-dipropylphenol is then subjected to a carboxylation reaction, most commonly the Kolbe-Schmitt reaction, to introduce the carboxylic acid group at the ortho position to the hydroxyl group. mdpi.comwikipedia.org

An alternative strategy for creating dialkylsalicylic acids involves the direct alkylation of salicylic acid itself. whiterose.ac.uk This approach would use an alkylating agent, such as a propylene (B89431) tetramer, in the presence of a catalyst like methanesulfonic acid. google.com However, this method may lead to a mixture of products, and achieving specific di-substitution at the 3 and 5 positions would require careful optimization of reaction conditions.

Derivatization Reactions of Salicylic Acid, 3,5-dipropyl-

The chemical structure of Salicylic acid, 3,5-dipropyl- allows for further modifications to synthesize a variety of derivatives with potentially unique properties.

Synthesis of Salicylic Acid, 3,5-dipropyl-, Methyl Ester

One of the most common derivatization reactions is esterification. Salicylic acid, 3,5-dipropyl-, methyl ester can be synthesized by reacting Salicylic acid, 3,5-dipropyl- with methanol (B129727) in the presence of an acid catalyst. ontosight.ai This resulting ester is a colorless to pale yellow liquid. ontosight.ai

Table 1: Physical and Chemical Properties of Salicylic acid, 3,5-dipropyl-, methyl ester ontosight.ai

| Property | Value |

| Chemical Formula | C15H22O3 |

| Molecular Weight | 250.33 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.05 g/cm³ |

| Boiling Point | ~300°C |

| Solubility in Water | Slightly soluble |

This data is based on available information and may have some variance.

Other Chemically Modified Derivatives of Salicylic Acid, 3,5-dipropyl-

Beyond simple esterification, other functional groups on Salicylic acid, 3,5-dipropyl- can be modified. The hydroxyl group can undergo etherification, and the carboxylic acid group can be converted to amides or other acid derivatives. The aromatic ring itself could potentially undergo further substitution reactions, although the existing alkyl groups might sterically hinder some transformations. The synthesis of various dialkylsalicylic acids has been explored for applications such as oil additives. whiterose.ac.uk

Optimization of Synthetic Yields and Green Chemistry Principles in Production

Optimizing the synthesis of Salicylic acid, 3,5-dipropyl- involves maximizing the yield and purity of the product while minimizing waste and environmental impact. For the Kolbe-Schmitt reaction, factors such as temperature, CO2 pressure, reaction time, and the nature of the cation (sodium vs. potassium) are crucial parameters that can be adjusted to improve the yield of the desired ortho-carboxylated product. mdpi.comwikipedia.org The use of solvents can also influence the reaction rate and product distribution. mdpi.com

From a green chemistry perspective, several strategies can be employed. The development of catalytic systems that allow the Kolbe-Schmitt reaction to proceed under milder conditions, such as lower pressure and temperature, is a key area of research. future4200.com The use of enzymatic catalysts, which operate under ambient conditions and often exhibit high selectivity, represents a significant step towards a more sustainable synthesis. rsc.orgmdpi.com Furthermore, minimizing the use of hazardous solvents and reagents, and developing efficient methods for catalyst recovery and recycling are important considerations for making the production process more environmentally friendly.

Advanced Spectroscopic and Structural Elucidation Techniques for Salicylic Acid, 3,5 Dipropyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Salicylic (B10762653) acid, 3,5-dipropyl-, both ¹H and ¹³C NMR would provide definitive evidence of its constitution, including the number and environment of protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons, the propyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

Aromatic Protons: The two aromatic protons at positions 4 and 6 would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to their different proximity to the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group, they are chemically non-equivalent. The proton at C6, being ortho to the carboxylic acid, is expected to be more deshielded and appear at a higher chemical shift compared to the proton at C4. Spin-spin coupling between these two meta-protons would result in a doublet for each, with a small coupling constant (J ≈ 2-3 Hz).

Propyl Group Protons: Each of the two n-propyl groups would exhibit three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the aromatic ring. The methylene protons attached to the ring would be the most deshielded of the propyl protons due to the ring current effect.

Acidic Protons: The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (typically δ 10-13 ppm), the exact position of which is concentration and solvent-dependent. The phenolic hydroxyl proton signal is also a singlet, often appearing between δ 4-7 ppm, and its chemical shift can also be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the carboxylic acid group (C1) and the one bearing the hydroxyl group (C2) would have characteristic chemical shifts. The substituted carbons (C3 and C5) would also be clearly identifiable. The remaining two aromatic carbons (C4 and C6) would appear at chemical shifts influenced by the neighboring substituents.

Propyl Group Carbons: Each propyl group would show three distinct signals for its three carbon atoms.

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position (typically δ 165-185 ppm).

Predicted ¹H NMR Data for Salicylic acid, 3,5-dipropyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Carboxylic Acid) | 10.0 - 13.0 | br s | - |

| H-6 (Aromatic) | ~7.8 | d | ~2.5 |

| H-4 (Aromatic) | ~7.2 | d | ~2.5 |

| H (Phenolic) | 4.0 - 7.0 | s | - |

| CH₂ (C3-propyl, α) | ~2.6 | t | ~7.5 |

| CH₂ (C5-propyl, α) | ~2.5 | t | ~7.5 |

| CH₂ (C3-propyl, β) | ~1.6 | sext | ~7.5 |

| CH₂ (C5-propyl, β) | ~1.5 | sext | ~7.5 |

| CH₃ (C3-propyl, γ) | ~0.9 | t | ~7.5 |

| CH₃ (C5-propyl, γ) | ~0.9 | t | ~7.5 |

Predicted ¹³C NMR Data for Salicylic acid, 3,5-dipropyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~172 |

| C-2 (Ar-OH) | ~158 |

| C-5 (Ar-propyl) | ~138 |

| C-3 (Ar-propyl) | ~135 |

| C-6 (Ar-H) | ~125 |

| C-4 (Ar-H) | ~120 |

| C-1 (Ar-COOH) | ~115 |

| C-α (C3-propyl) | ~32 |

| C-α (C5-propyl) | ~31 |

| C-β (C3-propyl) | ~24 |

| C-β (C5-propyl) | ~23 |

| C-γ (C3-propyl) | ~14 |

| C-γ (C5-propyl) | ~14 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopies for Vibrational Mode Assignment

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

FTIR Spectroscopy: The FTIR spectrum of Salicylic acid, 3,5-dipropyl- would be dominated by strong absorptions corresponding to the O-H and C=O stretching vibrations.

O-H Stretching: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer. The phenolic O-H stretch would likely appear as a sharper band around 3200-3600 cm⁻¹, potentially overlapping with the carboxylic acid O-H band.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl groups would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1650-1700 cm⁻¹, with its position influenced by intramolecular hydrogen bonding with the adjacent hydroxyl group.

C=C Stretching: Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching and O-H Bending: These would appear in the fingerprint region (below 1500 cm⁻¹), with C-O stretching of the carboxylic acid and phenol (B47542) around 1200-1300 cm⁻¹ and O-H bending around 1300-1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene (B151609) ring would be expected to give a strong and sharp signal.

C=C Stretching: Aromatic C=C stretching vibrations would also be prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching modes would be visible.

C=O Stretching: The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

The combination of FTIR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Predicted FTIR and Raman Vibrational Frequencies for Salicylic acid, 3,5-dipropyl-

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Weak | Broad, Strong (IR) |

| O-H Stretch (Phenolic) | ~3200-3600 | Weak | Medium (IR) |

| C-H Stretch (Aromatic) | ~3050 | Strong | Medium (IR), Strong (Raman) |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong | Strong (IR & Raman) |

| C=O Stretch (Carboxylic Acid) | ~1660 | Medium | Very Strong (IR) |

| C=C Stretch (Aromatic) | 1450-1600 | Strong | Medium-Strong (IR & Raman) |

| C-O Stretch (Carboxylic Acid/Phenol) | 1200-1300 | Medium | Strong (IR) |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Salicylic acid, 3,5-dipropyl-, which has a molecular formula of C₁₃H₁₈O₃, the expected monoisotopic mass is 222.1256 g/mol . HRMS would be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula and ruling out other possibilities with the same nominal mass.

Common fragmentation patterns in the mass spectrum would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), a propyl group (-C₃H₇, 43 Da), and potentially the loss of water (-H₂O, 18 Da) from the molecular ion.

Predicted HRMS Data for Salicylic acid, 3,5-dipropyl-

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₃H₁₈O₃⁺ | 222.1256 |

| [M-H₂O]⁺ | C₁₃H₁₆O₂⁺ | 204.1150 |

| [M-C₃H₇]⁺ | C₁₀H₁₁O₃⁺ | 179.0708 |

| [M-COOH]⁺ | C₁₂H₁₇O⁺ | 177.1279 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Salicylic acid, 3,5-dipropyl- is expected to be similar to that of salicylic acid, with absorptions arising from π→π* transitions within the benzene ring and the carbonyl group. The presence of the electron-donating propyl groups and the hydroxyl group, along with the electron-withdrawing carboxylic acid group, will influence the exact position and intensity of the absorption maxima (λ_max).

Typically, salicylic acid derivatives show two main absorption bands. For Salicylic acid, 3,5-dipropyl-, these bands are predicted to be slightly red-shifted (shifted to longer wavelengths) compared to salicylic acid due to the electron-donating effect of the propyl groups.

Predicted UV-Vis Absorption Maxima for Salicylic acid, 3,5-dipropyl- (in a polar solvent like ethanol)

| Transition | Predicted λ_max (nm) |

| π→π* (Band I) | ~305 |

| π→π* (Band II) | ~240 |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemical and Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. hmdb.cayoutube.com If a suitable single crystal of Salicylic acid, 3,5-dipropyl- could be grown, SCXRD analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: The precise connectivity of all atoms would be determined.

Bond lengths and angles: Accurate measurements of all bond lengths and angles would be obtained.

Conformation: The preferred conformation of the molecule in the solid state, including the orientation of the propyl groups and the carboxylic acid group, would be revealed.

Intermolecular interactions: The analysis would show how the molecules pack in the crystal lattice and would detail any intermolecular interactions, such as hydrogen bonding between the carboxylic acid and hydroxyl groups of adjacent molecules. It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids.

As no experimental crystal structure is currently available, a hypothetical unit cell and packing diagram would need to be generated through computational crystal structure prediction methods. nih.govmdpi.comnih.govarxiv.orgarxiv.org

Chiroptical Spectroscopic Methods for Chiral Derivatives

Salicylic acid, 3,5-dipropyl- itself is not chiral. However, if a chiral center were introduced into the molecule, for example by modification of the propyl side chains or by forming a derivative with a chiral auxiliary, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential for its stereochemical analysis. mdpi.comresearchgate.netacs.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A chiral derivative of Salicylic acid, 3,5-dipropyl- would exhibit a characteristic CD spectrum, with positive or negative bands corresponding to its electronic transitions. The sign and magnitude of these Cotton effects could be used to determine the absolute configuration of the chiral center(s) by comparison with empirical rules or with quantum chemical calculations. mdpi.comresearchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral derivative would show a characteristic ORD curve, which is related to the CD spectrum through the Kronig-Kramers relations.

The application of these techniques would be crucial for the stereochemical assignment of any synthetically prepared chiral derivatives of Salicylic acid, 3,5-dipropyl-.

Theoretical and Computational Chemistry Approaches to Salicylic Acid, 3,5 Dipropyl

Quantum Mechanical Calculations of Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and the distribution of electrons in molecular orbitals. For Salicylic (B10762653) acid, 3,5-dipropyl-, such calculations would elucidate how the addition of two propyl groups to the salicylic acid backbone alters its electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netbohrium.com A smaller gap generally implies higher reactivity.

For Salicylic acid, 3,5-dipropyl-, the electron-donating nature of the propyl groups would be expected to raise the energy of the HOMO compared to unsubstituted salicylic acid, potentially making it more susceptible to electrophilic attack. The precise energies of these frontier orbitals, along with their spatial distribution, can be calculated to predict the most likely sites for reaction.

Table 1: Illustrative Calculated Electronic Properties of Salicylic Acid, 3,5-dipropyl-

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum mechanical calculations.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.netbohrium.com It offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of the size of Salicylic acid, 3,5-dipropyl-.

A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation (the most stable structure). For Salicylic acid, 3,5-dipropyl-, this would involve determining the precise bond lengths, bond angles, and dihedral angles, including the orientation of the carboxylic acid and hydroxyl groups, as well as the conformation of the flexible propyl chains. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, a key feature of salicylic acid, would also be characterized. nih.govuva.es

DFT can also be used to map out energy profiles for chemical reactions or conformational changes. For instance, the rotational barrier of the carboxylic acid group or the propyl groups could be calculated to understand the molecule's flexibility.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding of each nucleus in the optimized geometry of Salicylic acid, 3,5-dipropyl-, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with an experimental one to aid in the assignment of peaks and confirm the molecular structure.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations can compute these frequencies and their intensities, providing a theoretical vibrational spectrum. researchgate.netbohrium.com This is particularly useful for identifying the characteristic vibrational modes of the functional groups in Salicylic acid, 3,5-dipropyl-, such as the O-H, C=O, and C-O stretches.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Salicylic Acid, 3,5-dipropyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Carbon | 172.5 |

| C-OH | 160.1 |

| C-COOH | 115.3 |

| C-propyl (ipso) | 138.2, 135.8 |

| Aromatic CH | 128.9, 125.4 |

| Propyl CH | 34.1 |

| Propyl CH₂ | 24.5 |

| Propyl CH₃ | 14.0 |

Note: These are representative chemical shift values based on salicylic acid and alkyl-substituted benzenes and are intended for illustrative purposes only.

Conformational Analysis and Potential Energy Surface Mapping

The two propyl groups in Salicylic acid, 3,5-dipropyl- introduce significant conformational flexibility. Conformational analysis aims to identify the different stable arrangements of the atoms (conformers) and their relative energies.

By systematically rotating the single bonds, particularly those of the propyl chains and the hydroxyl and carboxylic acid groups, a potential energy surface (PES) can be mapped. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For Salicylic acid, 3,5-dipropyl-, this analysis would reveal the most stable orientations of the propyl groups and how they might influence the intramolecular hydrogen bond. This information is crucial for understanding how the molecule's shape affects its interactions with other molecules or biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical methods are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment. nih.govnih.gov

An MD simulation of Salicylic acid, 3,5-dipropyl- could be performed in a solvent, such as water or an organic solvent, to study its solvation and how it interacts with the surrounding solvent molecules. nih.gov It would also be possible to simulate the interaction of Salicylic acid, 3,5-dipropyl- with a biological membrane or a protein active site to understand its potential biological activity at a molecular level. nih.gov These simulations can reveal important information about binding affinities, interaction patterns, and the role of intermolecular forces like hydrogen bonds and van der Waals interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structural and electronic features, known as molecular descriptors. These descriptors can be calculated using computational chemistry methods.

For a series of related compounds, including Salicylic acid, 3,5-dipropyl-, a QSPR model could be developed to predict properties like acidity (pKa), solubility, or even toxicity. nih.gov The model would be built by finding a mathematical relationship between the desired property and a set of calculated descriptors for a training set of molecules with known properties.

Relevant descriptors for Salicylic acid, 3,5-dipropyl- would include:

Electronic descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Topological descriptors: Molecular connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area and volume.

Once a reliable QSPR model is established, it can be used to predict the properties of new, untested molecules, thereby accelerating the design and screening of compounds with desired characteristics.

Chemical Reactivity and Transformation Mechanisms of Salicylic Acid, 3,5 Dipropyl

Reaction Kinetics and Mechanistic Pathways ElucidationWithout experimental data from the reactions mentioned in the preceding sections, it is impossible to discuss the reaction kinetics or elucidate the mechanistic pathways for any chemical transformations of 3,5-dipropylsalicylic acid.

Given the absence of specific and detailed research findings for "Salicylic acid, 3,5-dipropyl-", generating an article that meets the user's requirements for scientific accuracy and depth is not possible at this time.

Advanced Analytical Method Development for Salicylic Acid, 3,5 Dipropyl and Its Analogues

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of Salicylic (B10762653) acid, 3,5-dipropyl- and its analogues. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the hydrophobic nature of the dipropyl-substituted salicylic acid.

The separation mechanism in RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (commonly C18 or C8 silica-based columns) and a polar mobile phase. For Salicylic acid, 3,5-dipropyl-, the presence of the two propyl groups significantly increases its hydrophobicity compared to salicylic acid, leading to stronger retention on a reversed-phase column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a pH modifier like phosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, thereby ensuring sharp, symmetrical peaks. wjpsonline.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the main compound from its more or less polar analogues and potential impurities within a reasonable timeframe. researchgate.net Purity profiling involves detecting and quantifying any related substances or degradation products. A stability-indicating HPLC method is designed to separate the active ingredient from all potential degradation products, which is crucial for determining the shelf-life of a product. wjpsonline.com

Quantitative analysis is achieved by creating a calibration curve using certified reference standards. Detection is commonly performed using a UV detector, often at a wavelength around 230-240 nm where the benzene (B151609) ring of the salicylic acid moiety exhibits strong absorbance. wjpsonline.comresearchgate.net Diode-array detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment.

Interactive Table 1: Typical HPLC Parameters for Analysis of Salicylic acid, 3,5-dipropyl-

| Parameter | Value | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic interaction for retaining the analyte and its analogues. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte. |

| Mobile Phase B | Acetonitrile | Organic modifier for eluting the hydrophobic compounds. |

| Gradient | 30% B to 90% B over 20 min | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Column Temp. | 35 °C | Ensures reproducible retention times and improves peak shape. researchgate.net |

| Detection | UV at 237 nm | Wavelength for optimal absorbance of the salicylic acid chromophore. nih.gov |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. However, Salicylic acid, 3,5-dipropyl- possesses low volatility due to its polar carboxylic acid and hydroxyl groups. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.

The most common derivatization technique for compounds like salicylic acid is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.net This process reduces the polarity and increases the volatility of the analyte, allowing it to be readily analyzed by GC.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is typically used. hmdb.ca

Coupling GC with a Mass Spectrometry (MS) detector provides a highly sensitive and specific analytical method. The MS detector fragments the eluting compounds into characteristic ions. The resulting mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification of Salicylic acid, 3,5-dipropyl- and its analogues. netzsch.com For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity by monitoring only specific fragment ions of the target analyte. researchgate.net

Interactive Table 2: Typical GC-MS Parameters for Volatile Derivative Analysis

| Parameter | Value | Rationale |

| Derivatization | BSTFA with 1% TMCS | Highly effective silylating agent for converting polar groups to volatile TMS ethers/esters. researchgate.net |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate compounds based on their boiling points. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Mode | Scan (m/z 50-500) or SIM | Scan mode for identification; SIM mode for high-sensitivity quantification. researchgate.net |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution, requiring minimal sample and solvent volumes. The separation in CE is based on the differential migration of charged species in an electric field. fortlewis.edu

For the analysis of Salicylic acid, 3,5-dipropyl-, its acidic nature is exploited. At a pH above its pKa, the carboxylic acid group will be deprotonated, giving the molecule a negative charge. In a typical CE setup with an uncoated fused-silica capillary, a basic buffer (e.g., borate (B1201080) buffer at pH 9) is used. nih.gov Under these conditions, a strong electroosmotic flow (EOF) is generated towards the cathode. The negatively charged salicylate (B1505791) anions will have an electrophoretic mobility towards the anode, but the EOF is typically strong enough to carry all species, including anions, towards the cathode and the detector. fortlewis.edu

Separation of Salicylic acid, 3,5-dipropyl- from its analogues is achieved based on differences in their charge-to-size ratios. fortlewis.edu For instance, analogues with different substituents will have slightly different sizes and potentially different pKa values, leading to different effective charges and migration times. This technique is particularly useful for separating structurally similar isomers.

Interactive Table 3: Potential Capillary Electrophoresis Conditions

| Parameter | Value | Rationale |

| Capillary | Fused-Silica (e.g., 50 cm total length, 50 µm ID) | Standard capillary providing a surface for the generation of electroosmotic flow. |

| Background Electrolyte | 25 mM Borate Buffer (pH 9.2) | Basic buffer to ensure the analyte is deprotonated and to generate a stable EOF. |

| Voltage | 20 kV | Applied voltage to drive the separation. |

| Temperature | 25 °C | Controlled temperature for reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Method for introducing a small plug of the sample into the capillary. |

| Detection | UV at 214 nm | Wavelength for detecting the separated analytes. |

Electrochemical Sensing Strategies for Detection and Quantification

Electrochemical sensors present a rapid, cost-effective, and portable alternative for the detection and quantification of electroactive species like Salicylic acid, 3,5-dipropyl-. The phenolic hydroxyl group on the salicylic acid moiety is susceptible to oxidation at an electrode surface, providing a measurable electrical signal. mdpi.com

The development of an electrochemical sensor typically involves a three-electrode system: a working electrode, a reference electrode, and a counter electrode. The working electrode is where the electrochemical reaction of the analyte occurs. To enhance sensitivity and selectivity, the working electrode (e.g., glassy carbon or screen-printed carbon electrode) can be modified with various nanomaterials, such as metal-organic frameworks (MOFs) or carbon nanotubes. rsc.orgrsc.org These modifications can catalyze the oxidation of the analyte, leading to a stronger signal at a lower potential.

Techniques like cyclic voltammetry (CV) can be used to study the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often used for quantification. researchgate.netmdpi.com The peak current generated in these voltammograms is proportional to the concentration of the analyte. A key challenge is electrode fouling, where oxidation products polymerize on the electrode surface, reducing its activity. researchgate.net

Interactive Table 4: Characteristics of a Hypothetical Electrochemical Sensor

| Parameter | Description | Potential Value |

| Working Electrode | Carbon-based electrode modified with a catalyst | Cu-MOF modified Screen-Printed Electrode rsc.org |

| Technique | Voltammetric method for quantification | Differential Pulse Voltammetry (DPV) |

| Supporting Electrolyte | Buffer solution to control pH and provide conductivity | Britton-Robinson buffer (pH 1.81) mdpi.com |

| Linear Range | Concentration range over which the sensor response is linear | 10 µM - 1 mM |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected | ~1 µM |

| Response Time | Time required to obtain a stable measurement | < 5 minutes |

Development of Certified Reference Materials and Analytical Standards

The accuracy and reliability of any quantitative analysis hinge on the availability of high-purity Certified Reference Materials (CRMs). A CRM is a standard that has been characterized for one or more of its properties with a high degree of certainty and is accompanied by a certificate. sigmaaldrich.com These materials are produced and certified under stringent guidelines, such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.com

For Salicylic acid, 3,5-dipropyl-, a dedicated CRM would be required for its use as a calibrant in methods like HPLC and GC-MS. The certification process involves:

Synthesis and Purification: Production of the compound at a very high purity.

Comprehensive Characterization: Using a battery of analytical techniques (e.g., NMR for structure, mass spectrometry for molecular weight, and chromatography for purity) to confirm its identity and purity.

Value Assignment: The purity value is typically assigned using a mass balance approach or by quantitative NMR (qNMR), which is a primary ratio method.

Uncertainty Estimation: A comprehensive uncertainty budget is calculated, considering all potential sources of error.

Traceability: The certified value is traceable to the International System of Units (SI). sigmaaldrich.com

While a specific CRM for Salicylic acid, 3,5-dipropyl- may not be commercially available, CRMs for the parent compound, salicylic acid, are available from various pharmacopoeias and commercial suppliers. sigmaaldrich.comsigmaaldrich.com These can be used as starting points for comparison or for the analysis of related impurities. The development of a CRM for the 3,5-dipropyl analogue would be a critical step for its establishment as a pharmaceutical or regulated chemical.

Method Validation Protocols for Robustness and Reproducibility

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement for analytical methods used in quality control and regulatory submissions. The validation process is guided by protocols from organizations like the International Council for Harmonisation (ICH). nih.govnih.gov

For the analytical methods described above, a comprehensive validation would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjpsonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is performed, and the correlation coefficient (R²) should be close to 1. ijprt.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. ijprt.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. mdpi.com

Interactive Table 5: Summary of ICH Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) | Purpose |

| Specificity | No interference at the analyte's retention time/signal | Ensures the signal is from the analyte only. |

| Linearity (R²) | ≥ 0.999 | Confirms a proportional response to concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the result is to the true value. |

| Precision (% RSD) | Repeatability: ≤ 2%; Intermediate: ≤ 2% | Measures the scatter of results from repeated analyses. |

| LOD | Signal-to-Noise ratio of 3:1 | Defines the detection capability of the method. |

| LOQ | Signal-to-Noise ratio of 10:1 | Defines the lower limit for precise quantification. |

| Robustness | Results remain within specifications after minor changes | Demonstrates the method's reliability under varied conditions. |

Applications of Salicylic Acid, 3,5 Dipropyl in Non Biological Chemical Sciences and Materials

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

Substituted salicylic (B10762653) acids are valuable intermediates in the synthesis of a variety of specialty chemicals. The functional groups of 3,5-dipropylsalicylic acid—the carboxylic acid, the hydroxyl group, and the aromatic ring—can all be targeted for further chemical modifications. For instance, alkylated salicylic acids are precursors in the production of certain additives for lubricating oils. These additives can act as detergents to keep engines clean and neutralize acids formed during oxidation processes. The synthesis of long-chain alkylsalicylic acids is a key step in creating these oil-soluble additives whiterose.ac.uk.

Furthermore, the core structure of 3,5-disubstituted salicylic acids can be a building block for more complex molecules with specific functions. For example, 3,5-diiodosalicylic acid serves as a crucial intermediate in the synthesis of certain veterinary drugs wipo.int. This suggests that 3,5-dipropylsalicylic acid could similarly be a precursor for the synthesis of targeted organic molecules with applications in agrochemicals or other specialized fields. The synthesis of various azo compounds, which have applications as synthetic materials and molecular ligands, often involves derivatives of salicylic acid chemrevlett.com.

Table 1: Potential Specialty Chemicals Derived from 3,5-Disubstituted Salicylic Acids

| Precursor | Derivative Class | Potential Application |

| Long-chain alkylsalicylic acids | Metal salicylates | Lubricant additives whiterose.ac.uk |

| 3,5-Diiodosalicylic acid | Halogenated organic compounds | Veterinary pharmaceuticals wipo.int |

| Aminosalicylic acid derivatives | Azo compounds | Dyes, molecular ligands chemrevlett.com |

Integration into Polymeric Materials and Advanced Functional Polymers

The structure of 3,5-dipropylsalicylic acid makes it a potential monomer or modifying agent in the synthesis of advanced functional polymers. The carboxylic acid and hydroxyl groups can be used for polymerization reactions, such as the formation of polyesters or polyamides. The bulky propyl groups would likely influence the properties of the resulting polymer, potentially increasing its solubility in organic solvents, altering its thermal properties, and affecting its morphology.

While direct polymerization of 3,5-dipropylsalicylic acid is not widely documented, research on other substituted salicylic acids demonstrates their utility in polymer science. For instance, 3,5-dinitrosalicylic acid has been used to assist in the synthesis of self-assembled polyaniline nanorods researchgate.net. This indicates that the substituents on the salicylic acid ring can play a crucial role in directing the morphology and properties of the final polymeric material. The synthesis of biodegradable polymers from diols and dicarboxylic acids is a well-established field, and functionalized di-acids can be incorporated to impart specific properties mdpi.com.

Utilization in the Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Salicylic acid and its derivatives, with their ability to chelate metal ions through the carboxylate and hydroxyl groups, are potential candidates for MOF synthesis. The propyl groups in 3,5-dipropylsalicylic acid would introduce steric bulk, which could lead to the formation of MOFs with larger pores or unique topologies compared to those synthesized with smaller ligands.

While there is no specific literature on the use of 3,5-dipropylsalicylic acid in MOF synthesis, the general principles of MOF design support its potential. The synthesis of new MOFs often involves the use of diverse organic ligands, including those with flexible aliphatic chains, to create novel structures and properties nih.govresearchgate.net. The incorporation of kinked or sterically hindered ligands can lead to entangled frameworks with interesting physical properties nih.gov.

Precursor for Advanced Ligands in Organometallic Chemistry

The salicylate (B1505791) moiety can act as a bidentate ligand, coordinating to a metal center through both the carboxylate oxygen and the hydroxyl oxygen. The propyl groups in 3,5-dipropylsalicylic acid would create a sterically hindered coordination environment around the metal center. This steric bulk can influence the reactivity and stability of the resulting organometallic complex. Such hindered ligands are often used to stabilize reactive metal centers or to control the selectivity of catalytic reactions.

Organometallic complexes have a wide range of applications, including in catalysis and medicinal chemistry nih.gov. The synthesis of these complexes often involves the careful design of ligands to tune the electronic and steric properties of the metal center. While specific organometallic complexes of 3,5-dipropylsalicylic acid are not extensively reported, the principles of ligand design suggest its potential utility in creating novel complexes with tailored properties.

Contribution to New Catalyst Systems in Heterogeneous and Homogeneous Catalysis

Organometallic complexes containing salicylate-type ligands can be explored as catalysts in various organic transformations. The steric and electronic environment provided by the 3,5-dipropylsalicylate ligand could influence the activity and selectivity of a metal catalyst. For example, the bulky propyl groups might create a specific pocket around the active site, favoring the binding of certain substrates over others.

Transition metal complexes with tailored ligand spheres are at the forefront of catalyst development rsc.org. While there is a lack of specific research on the catalytic applications of 3,5-dipropylsalicylic acid complexes, the broader field of catalysis using transition metal complexes with main group metal and metalloid compounds as supporting ligands highlights the importance of ligand design in achieving unique catalytic activities nih.govscispace.com.

Application in Surface Modification and Thin Film Technologies

The chemical structure of 3,5-dipropylsalicylic acid suggests its potential for use in surface modification and the creation of thin films. The carboxylic acid group can be used to anchor the molecule to a variety of surfaces, such as metal oxides. The bulky and hydrophobic propyl groups would then form an outer layer, modifying the surface properties, for example, by increasing its hydrophobicity. Such modifications are crucial in a range of technologies, from biomaterials to electronics nih.gov.

Thin film deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), rely on volatile precursor molecules asu.edu. While the volatility of 3,5-dipropylsalicylic acid itself might be limited, it could potentially be converted into a more volatile derivative to serve as a precursor for the deposition of thin films with specific functionalities. The selection of precursors is a key aspect of developing new thin film materials sigmaaldrich.com.

Future Trajectories and Unexplored Frontiers in Salicylic Acid, 3,5 Dipropyl Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, and the synthesis of Salicylic (B10762653) acid, 3,5-dipropyl- is no exception. Future research will prioritize the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. This includes exploring biocatalytic methods, employing enzymes to carry out specific chemical transformations with high selectivity and efficiency under mild conditions. Additionally, the use of green solvents, such as water or bio-derived solvents, will be investigated to replace traditional volatile organic compounds. Continuous flow chemistry is another promising avenue, offering improved reaction control, higher yields, and enhanced safety compared to batch processes. The overarching goal is to establish a circular economy model for the production of Salicylic acid, 3,5-dipropyl-, where waste is minimized and resources are used in a closed-loop system.

Exploration of Novel Supramolecular Architectures and Self-Assembly

The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of interest in modern chemistry. For Salicylic acid, 3,5-dipropyl-, future research will delve into understanding and controlling its self-assembly behavior. The interplay of hydrogen bonding, π-π stacking, and van der Waals interactions, influenced by the propyl chains, will be a central focus. Researchers will aim to construct novel supramolecular architectures, such as nanotubes, vesicles, and gels, by manipulating the self-assembly process through changes in solvent, temperature, and pH. The insights gained from these studies could lead to the development of new materials with applications in drug delivery, sensing, and catalysis. The formation of co-crystals, where Salicylic acid, 3,5-dipropyl- is combined with other molecules, will also be explored to create materials with tailored properties.

Investigation of Photophysical Properties and Optoelectronic Applications

The photophysical properties of salicylic acid and its derivatives, such as their fluorescence and ability to undergo excited-state intramolecular proton transfer (ESIPT), make them interesting candidates for optoelectronic applications. Future investigations will focus on characterizing the photophysical properties of Salicylic acid, 3,5-dipropyl- in detail. This will involve studying its absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. The influence of the 3,5-dipropyl substitution on these properties will be a key aspect of this research. Understanding these fundamental characteristics could pave the way for the use of Salicylic acid, 3,5-dipropyl- in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and photostabilizers.

Advanced Studies in Solid-State Chemistry and Polymorphism

The arrangement of molecules in the solid state significantly impacts the physical and chemical properties of a compound. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Future research on Salicylic acid, 3,5-dipropyl- will involve a thorough investigation of its solid-state chemistry and potential for polymorphism. This will include the use of techniques such as X-ray diffraction, differential scanning calorimetry, and solid-state NMR to identify and characterize different polymorphic forms. Understanding the factors that control the crystallization process and the relative stability of different polymorphs is crucial for ensuring the reproducibility and performance of materials based on this compound. The study of polymorphism in related dihydroxybenzoic acids has revealed the significant impact of different supramolecular synthons on the resulting crystal structures, a principle that will guide investigations into Salicylic acid, 3,5-dipropyl-. researchgate.net

Computational Design of New Derivatives with Tunable Chemical Properties

Computational chemistry has become an indispensable tool in the design of new molecules with specific properties. Future research will leverage computational methods to design novel derivatives of Salicylic acid, 3,5-dipropyl- with tailored chemical characteristics. fip.orgmdpi.comfip.org By using techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict how modifications to the molecular structure will affect properties like solubility, reactivity, and binding affinity to specific targets. This in silico approach allows for the rapid screening of a large number of potential derivatives, saving time and resources in the laboratory. The goal is to create a library of virtual compounds with a range of tunable properties, which can then be synthesized and tested for specific applications.

Interdisciplinary Research with Other Branches of Chemical Sciences

The full potential of Salicylic acid, 3,5-dipropyl- can be best realized through collaborations that bridge different branches of the chemical sciences. Future research will foster interdisciplinary projects that combine expertise from organic synthesis, materials science, physical chemistry, and computational chemistry. For example, collaboration with polymer chemists could lead to the incorporation of Salicylic acid, 3,5-dipropyl- into novel polymers with enhanced properties. Joint efforts with surface scientists could explore the formation of self-assembled monolayers on various substrates for applications in sensing and electronics. By breaking down the traditional silos between different chemical disciplines, researchers can accelerate the pace of discovery and unlock new and unexpected applications for this versatile compound.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 3,5-dipropylsalicylic acid via alkylation?

- Methodological Answer : Key parameters include reaction temperature, catalyst concentration (e.g., sulfuric acid), and reaction time. Orthogonal experimental design (e.g., L9 orthogonal array) can systematically evaluate these variables, prioritizing factors like yield and purity. Ultrasound-assisted synthesis may enhance reaction efficiency by improving mixing and reducing aggregation .

- Characterization : Validate outcomes using NMR, HPLC, or FT-IR to confirm substitution patterns and purity.

Q. How should researchers document synthetic protocols for reproducibility?

- Methodological Answer : Include precise molar ratios, solvent systems (e.g., aqueous vs. organic phases), and purification steps (e.g., recrystallization solvents, column chromatography conditions). Adhere to guidelines from authoritative sources (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details into main text and supplementary materials .

- Example : For alkylation, specify propylating agent (e.g., propyl bromide), catalyst loading (e.g., 0.5 M H₂SO₄), and reaction duration (e.g., 6–12 hours).

Q. What safety protocols are essential for handling 3,5-dipropylsalicylic acid in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid dermal exposure. Follow waste disposal guidelines for carboxylic acid derivatives, including neutralization before disposal. Reference safety data sheets (SDS) for similar compounds (e.g., 3,5-dinitrosalicylic acid) for hazard mitigation .

Advanced Research Questions

Q. How can contradictory data in synthesis optimization (e.g., yield vs. purity trade-offs) be resolved?

- Methodological Answer : Apply statistical tools (e.g., ANOVA) to identify dominant variables. Replicate experiments under controlled conditions to isolate confounding factors. For instance, if higher temperatures increase yield but reduce purity, optimize via gradient heating or post-synthesis purification (e.g., preparative HPLC) .

Q. What analytical techniques are recommended for quantifying 3,5-dipropylsalicylic acid in complex mixtures?

- Methodological Answer : Develop a validated RP-HPLC method with parameters:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile:phosphate buffer (pH 2.5) in gradient mode.

- Detection : UV at 300 nm.

Validate linearity (R² > 0.99), accuracy (recovery 98–102%), and precision (%RSD < 2%) per ICH guidelines .

Q. What biocatalytic pathways could replace traditional synthesis for 3,5-dipropylsalicylic acid?

- Methodological Answer : Engineer microbial systems (e.g., E. coli) to express enzymes like isochorismate pyruvate lyase (IPL) for salicylic acid backbone synthesis. Introduce propyltransferase genes for regioselective alkylation. Monitor enzyme activity via SDS-PAGE and LC-MS .

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications of 3,5-dipropylsalicylic acid?

- Methodological Answer : Test derivatives in in vitro models (e.g., COX-2 inhibition assays, cancer cell lines). Compare with parent compounds (e.g., salicylic acid) to assess enhanced lipophilicity and bioavailability. Use molecular docking to predict binding affinities .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.